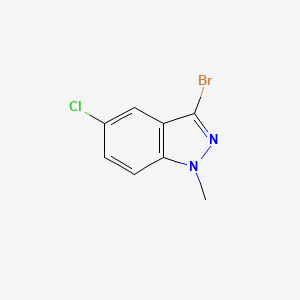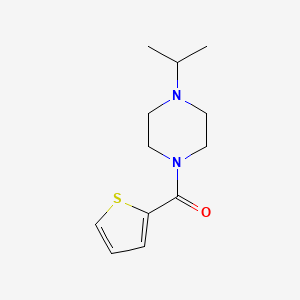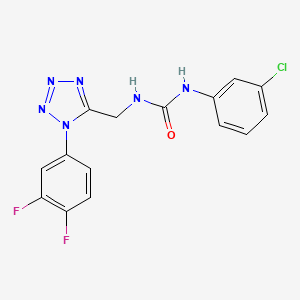
N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is an intricate organic compound primarily identified by its unique chemical structure. This structure provides the molecule with distinctive physical and chemical properties, making it relevant for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. An example pathway starts with the preparation of the 1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazole intermediate, followed by coupling with 3-aminophenylmethanesulfonamide under controlled conditions. Reaction conditions often include anhydrous environments, catalysts such as palladium or copper, and precise temperature control to ensure optimal yields.
Industrial Production Methods: : On an industrial scale, the synthesis is often adapted to batch processes utilizing automated reactors to ensure consistency and quality. Key factors include solvent selection (e.g., ethanol, toluene), temperature regulation, and the purity of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, resulting in modified functional groups and potential by-products.
Reduction: : Reduction reactions can alter the compound’s structure, impacting its functional properties.
Substitution: : N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can engage in nucleophilic substitution reactions, often producing derivatives with varied properties.
Common Reagents and Conditions: : Reagents like sodium borohydride (for reduction) or hydrogen peroxide (for oxidation) are commonly used, alongside organic solvents and specific catalysts. Typical conditions include ambient to slightly elevated temperatures and controlled pH environments.
Major Products: : The primary products depend on the reaction pathway but can include various sulfonamide derivatives, often with altered pharmacological or physical characteristics.
Wissenschaftliche Forschungsanwendungen
N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide finds extensive applications in scientific research:
Chemistry: : It is used as a building block for synthesizing more complex molecules.
Biology: : The compound’s structure is explored for potential bioactivity, influencing cellular pathways or exhibiting specific binding affinities.
Medicine: : Research often focuses on its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : It is utilized in material science for developing new polymers or coatings with enhanced properties.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes, altering their function or signaling pathways. Detailed mechanisms can vary but usually involve binding to active sites, inhibiting or activating biological processes, and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide stands out due to its unique combination of a pyrazole core and sulfonamide group. Similar compounds like N-(3-(1-propionyl-5-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzenesulfonamide share structural similarities but differ in their biological activity and chemical reactivity due to variations in their aromatic substituents.
List of Similar Compounds
N-(3-(1-propionyl-5-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzenesulfonamide
N-(3-(1-propionyl-5-(m-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Eigenschaften
IUPAC Name |
N-[3-[3-(2-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-4-20(24)23-19(17-11-6-5-8-14(17)2)13-18(21-23)15-9-7-10-16(12-15)22-27(3,25)26/h5-12,19,22H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFYDRNBSDXLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2831677.png)






![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2831689.png)
![2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2831690.png)
![(Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2831691.png)

![1-methanesulfonyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}piperidine-3-carboxamide](/img/structure/B2831694.png)
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-2-methylpropanamide](/img/structure/B2831695.png)
![(4Ar,7aS)-4,4a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyrazine-2,3-dione;hydrochloride](/img/structure/B2831698.png)
